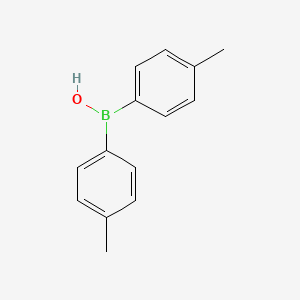

Hydroxydip-tolylborane

Description

Properties

IUPAC Name |

bis(4-methylphenyl)borinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHMSSYDWCPSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30521677 | |

| Record name | Bis(4-methylphenyl)borinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66117-64-4 | |

| Record name | Bis(4-methylphenyl)borinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Hydroxydip-tolylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxydip-tolylborane, a member of the diarylborinic acid family, represents a class of organoboron compounds with significant potential in medicinal chemistry and materials science. Boron-containing molecules, particularly boronic acids and their derivatives, have garnered substantial interest due to their unique chemical properties and diverse biological activities.[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a general methodology for its synthesis, and an exploration of a relevant biological signaling pathway to illustrate its potential mechanism of action in a therapeutic context. Given the limited specific experimental data for this compound, this guide also draws upon information from closely related and well-studied diarylborinic and boronic acids to provide a thorough and practical resource.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in the public domain. However, computational predictions provide valuable insights into its physical properties. These predicted values are summarized in the table below. It is important to note that these are theoretical estimations and should be confirmed by experimental analysis.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₅BO |

| Molecular Weight | 210.08 g/mol |

| Boiling Point | 338.76 °C at 760 mmHg |

| Melting Point | 94.82 °C |

| InChI | InChI=1S/C14H15BO/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3 |

Data sourced from publicly available chemical databases. These values are predicted and not experimentally verified.

Synthesis and Experimental Protocols

The synthesis of diarylborinic acids, such as this compound, is generally achieved through the reaction of an organometallic reagent with a trialkyl borate.[2] A common and effective method involves the use of a Grignard reagent. The following is a generalized experimental protocol for the synthesis of a diarylborinic acid, which can be adapted for the preparation of this compound.

General Synthesis of Diarylborinic Acids via Grignard Reaction

This protocol outlines the synthesis of a generic diarylborinic acid from an aryl bromide. For the synthesis of this compound, the starting material would be a tolyl bromide (e.g., 4-bromotoluene for the para isomer).

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triisopropyl borate

-

Aqueous solution of hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the aryl bromide in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is then refluxed until the magnesium is consumed.

-

Reaction with Triisopropyl Borate: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous diethyl ether or THF is added dropwise, maintaining the low temperature. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

-

Work-up and Isolation: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[2]

Characterization:

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the aromatic and methyl protons and carbons, and ¹¹B NMR to identify the boron center.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the B-O and O-H stretching vibrations.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Example Signaling Pathway: Proteasome Inhibition by a Boronic Acid Derivative

The ubiquitin-proteasome pathway is a major mechanism for the degradation of intracellular proteins, playing a crucial role in cell cycle regulation, apoptosis, and signal transduction. The 26S proteasome is a large, multi-catalytic protease complex. The boronic acid moiety of inhibitors like bortezomib forms a stable, yet reversible, tetrahedral intermediate with the active site threonine residue of the proteasome's β5 subunit, which possesses chymotrypsin-like activity.[5] This inhibition disrupts the normal degradation of key regulatory proteins, leading to a cascade of downstream effects.

Key Downstream Effects of Proteasome Inhibition:

-

Cell Cycle Arrest: Accumulation of cyclin-dependent kinase inhibitors (e.g., p21, p27) leads to cell cycle arrest, primarily at the G2/M phase.[3]

-

Induction of Apoptosis: Stabilization of pro-apoptotic proteins (e.g., p53, Bax) and inhibition of the pro-survival NF-κB pathway trigger programmed cell death.[3][5]

-

Inhibition of Angiogenesis: Reduced degradation of angiogenesis inhibitors.

-

Sensitization to Chemotherapy and Radiation: Disruption of DNA repair mechanisms.

Signaling Pathway Diagram

Caption: Proteasome inhibition by a boronic acid derivative.

Disclaimer: The signaling pathway described above is for the well-characterized proteasome inhibitor bortezomib and is presented as a representative example. The specific biological activities and mechanisms of action of this compound may differ and require experimental investigation.

Conclusion

This compound, as a diarylborinic acid, belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this molecule is limited, this guide provides a foundational understanding of its predicted properties, a general synthetic approach, and a relevant example of its potential biological mechanism of action. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential applications in drug discovery and development. The methodologies and concepts presented herein offer a solid starting point for researchers and scientists interested in advancing the study of this and related organoboron compounds.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Discovery of Novel Diarylborinic Acids

Introduction: The Rising Prominence of Diarylborinic Acids

Organoboron compounds have become indispensable tools in modern organic chemistry and drug discovery. Among these, diarylborinic acids [Ar₂B(OH)] and their derivatives represent a unique subclass, distinguished by two carbon-boron bonds and one boron-oxygen bond. This structure confers enhanced Lewis acidity compared to their more studied cousins, boronic acids [ArB(OH)₂].[1] While historically less explored, diarylborinic acids are gaining significant attention for their versatile applications in catalysis, medicinal chemistry, and materials science.[1][2]

Their utility spans from being crucial intermediates in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, to serving as catalysts for regioselective functionalizations and acting as core scaffolds for bioactive compounds.[1][3][4] Furthermore, tetracoordinated derivatives of diarylborinic acids are being investigated for applications in optoelectronics, including Organic Light-Emitting Diodes (OLEDs).[1]

This guide provides a comprehensive overview of the primary synthetic strategies for creating novel diarylborinic acids, details key experimental protocols, and explores their emerging applications in drug discovery and beyond.

Core Synthetic Methodologies

The synthesis of diarylborinic acids primarily relies on the formation of one or two carbon-boron bonds, starting from various boron electrophiles and organometallic nucleophiles. The choice of strategy often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials.

Formation of Two Carbon-Boron Bonds

This is the most direct and common approach for synthesizing symmetrical diarylborinic acids (Ar₂BOH). It involves the reaction of a boron electrophile with two equivalents of an aryl organometallic reagent.

2.1.1 From Trialkoxyboranes and Boron Trihalides

The reaction of two equivalents of an organolithium (ArLi) or Grignard (ArMgX) reagent with a trialkoxyborane, like trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃, is a foundational method. The reaction proceeds through a stepwise addition, and careful control of stoichiometry is needed to prevent the formation of undesired triarylboranes or tetraarylborates.[3]

Boron trihalides (e.g., BCl₃, BF₃·OEt₂) are significantly more reactive due to the higher Lewis acidity of the boron center.[1][2] This makes them particularly suitable for synthesizing diarylborinic acids with sterically hindered ortho-substituents or electron-withdrawing groups.[1][2]

2.1.2 From Aminoboranes

Aminoboranes, such as dichloro(diisopropylamino)borane, serve as effective boron sources that can moderate reactivity. The bulky amino group helps prevent the third addition of the organometallic reagent, leading to improved yields of the desired diarylborinic acid in certain cases, especially in the synthesis of cyclic analogues.[1][2]

Palladium-Catalyzed Synthesis

To overcome the limitations of organometallic reagents, which have poor tolerance for sensitive functional groups (e.g., esters, nitriles), palladium-catalyzed methods have been developed. These strategies allow for the synthesis of complex symmetrical and non-symmetrical cyclic borinic acids from diaryl bromides or triflates and a boron source like bis(pinacolato)diboron (B₂pin₂) or a related reagent.[1]

Data Summary of Synthetic Approaches

The following tables summarize quantitative data associated with the synthesis of diarylborinic acids, providing a comparative overview of different methods.

Table 1: Comparison of Key Synthetic Methods for Diarylborinic Acids

| Method | Boron Source | Primary Reagent | Typical Yields | Functional Group Tolerance | Key Advantages |

| Organometallic Addition | Trialkoxyboranes (e.g., B(Oi-Pr)₃) | ArLi or ArMgX | 40-90% | Low | Straightforward, common reagents |

| Organometallic Addition | Boron Trihalides (e.g., BCl₃) | ArLi or ArMgX | 50-80% | Low | High reactivity, good for hindered substrates[1][2] |

| Organometallic Addition | Aminodichloroboranes | ArLi or ArMgX | 60-90% | Low to Moderate | Improved selectivity, prevents over-arylation[1][2] |

| Pd-Catalyzed Coupling | Diboron Reagents (e.g., DIPOB) | Diaryl Bromides/Triflates | 50-85% | High | Excellent for complex molecules with sensitive groups[1] |

Table 2: Examples of Synthesized Diarylborinic Acids and Reported Yields

| Diarylborinic Acid Product | Boron Source | Aryl Reagent | Yield (%) | Reference |

| Bis(3,5-dimethylphenyl)borinic acid | B(Oi-Pr)₃ | 3,5-Dimethylphenylmagnesium bromide | Not specified, but "clean preparation" | [4] |

| Various substituted diarylborinic acids | B(Oi-Pr)₂NH(i-Pr)₂ | Arylmagnesium bromide | 45-88% | [1][2] |

| CF₃-substituted diarylborinic acid | BCl₃ | 1-bromo-3,5-bis(trifluoromethyl)benzene + n-BuLi | Not specified | [1][2] |

| Cyclic azaborine derivative | Dichloro(diisopropylamino)borane | Dilithiated precursor | >70% | [1][2] |

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a symmetrical diarylborinic acid.

Protocol 1: Synthesis of a Symmetrical Diarylborinic Acid via Grignard Reaction

Objective: To synthesize a generic diarylborinic acid (Ar₂BOH) from an aryl bromide.

Materials:

-

Aryl bromide (ArBr) (2.1 eq)

-

Magnesium turnings (2.2 eq)

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate [B(Oi-Pr)₃] (1.0 eq)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine. A solution of the aryl bromide (2.1 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent (ArMgBr).

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm slowly to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude diarylborinic acid can be purified by recrystallization or column chromatography.

Visualizing Synthetic and Application Pathways

Diagrams created using Graphviz DOT language illustrate key workflows and relationships in the synthesis and application of diarylborinic acids.

Caption: General workflow for diarylborinic acid synthesis via organometallic reagents.

Caption: Catalytic cycle of Suzuki-Miyaura coupling using a diarylborinic acid.

Discovery and Applications in Drug Development

While boronic acids have been successfully incorporated into FDA-approved drugs like Bortezomib (Velcade) for treating multiple myeloma, the direct application of diarylborinic acids in pharmaceuticals is an emerging field.[5][6][7] Their unique properties make them attractive candidates for developing new therapeutic agents.

6.1 Antibacterial Agents

A significant area of discovery is in the development of N-O complexed diarylborinic acids as antibacterial agents. These compounds have been shown to inhibit adenine DNA methyltransferases in bacteria, presenting a novel mechanism for antibacterial action.[8] This approach offers an advantage over methods requiring dichloroborane methyl sulfide, which is hazardous and produces noxious byproducts.[8]

6.2 Enzyme Inhibition

The Lewis acidic boron atom in diarylborinic acids can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes. This interaction is analogous to that of bortezomib with the proteasome.[6] This makes diarylborinic acids promising scaffolds for designing inhibitors against various enzyme classes, such as proteases and β-lactamases.

Table 3: Biological Activity of Boron-Containing Compounds

| Compound Class | Target | Example Compound | Activity Metric (Value) | Therapeutic Area | Reference |

| Dipeptide Boronic Acid | 20S Proteasome | Bortezomib | IC₅₀ = 7.05 nM | Oncology | [6] |

| Dipeptide Boronic Acid | 20S Proteasome | Compound 15 (analogue) | IC₅₀ = 4.60 nM | Oncology | [6] |

| Boronic Acid Inhibitor | ADC β-Lactamase | MB076 | Kᵢ < 1 µM | Infectious Disease | [9] |

| N-O Complexed Diarylborinic Acid | Adenine DNA Methyltransferase | (General Structure) | Growth-inhibitory properties | Infectious Disease | [8] |

| Benzoxaborole | β-Lactamase (TEM-1, AmpC) | (Various derivatives) | Broad-spectrum inhibition | Infectious Disease | [5] |

Note: Data for specific novel diarylborinic acids is emerging. This table includes closely related boronic acids to illustrate the therapeutic potential of the boron pharmacophore.

Conclusion and Future Outlook

Diarylborinic acids are transitioning from chemical curiosities to vital building blocks in synthesis and medicine. Advances in synthetic methodologies, particularly palladium-catalyzed reactions, are enabling the creation of increasingly complex and functionalized diarylborinic acid derivatives.[1] Their enhanced Lewis acidity and unique reactivity profile position them as compelling scaffolds for the discovery of novel catalysts and therapeutic agents. As research continues, diarylborinic acids are poised to play an increasingly important role in addressing challenges in drug development, materials science, and catalysis.

References

- 1. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. WO2003059916A2 - Methods for the preparation of alkyl diaryl borinates and complexed diarylborinic acids - Google Patents [patents.google.com]

- 9. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

Lewis acidity of hydroxydip-tolylborane compared to other boranes

An In-depth Technical Guide to the Lewis Acidity of Hydroxydiphenylborane and a Comparison with Other Boranes

Introduction: The Significance of Lewis Acidity in Boranes

Boron compounds, characterized by an electron-deficient boron center, are archetypal Lewis acids, capable of accepting an electron pair from a Lewis base. This fundamental property underpins their extensive use in organic synthesis, catalysis, and materials science. The strength of this Lewis acidity is not uniform across all boranes; it is intricately modulated by the electronic and steric nature of the substituents attached to the boron atom.[1][2] A well-calibrated understanding of a borane's Lewis acidity is crucial for predicting its reactivity and designing novel catalytic systems.[3][4]

This guide provides a detailed technical overview of the Lewis acidity of hydroxydiphenylborane, placing it in context with other significant boranes. It covers the primary experimental and computational methods used to quantify Lewis acidity, presents comparative data, and details key experimental protocols for researchers and professionals in drug development and chemical sciences.

Quantifying Lewis Acidity: Methodologies and Scales

A universal, single-parameter scale for Lewis acidity remains elusive, as the measured strength can be dependent on the specific Lewis base used as a probe.[5] Consequently, several complementary methods have been developed to provide a quantitative and comparative framework.

Experimental Approaches

The Gutmann-Beckett Method: This is a widely adopted experimental procedure that uses triethylphosphine oxide (Et₃PO, TEPO) as a ³¹P NMR spectroscopic probe to assess the Lewis acidity of a molecular species.[6] The interaction of the Lewis basic oxygen atom of TEPO with a Lewis acid causes a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change (Δδ³¹P) relative to free TEPO is correlated with the Lewis acidity.[3] The Lewis acidity is often expressed as an Acceptor Number (AN), calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0), where δ=41.0 ppm is the chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane.[6]

The Müller Method (¹⁹F NMR Probe): An alternative NMR-based method utilizes p-fluorobenzonitrile as a ¹⁹F NMR probe. This method offers a smaller steric profile compared to Et₃PO, which can be advantageous when assessing bulky Lewis acids where the Gutmann-Beckett method might underestimate acidity due to steric hindrance (frustrated Lewis pair formation).[3][7]

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during the binding interaction between a Lewis acid and a Lewis base. This allows for the determination of the equilibrium constant (Kₐ) and the enthalpy of reaction (ΔH), providing a comprehensive thermodynamic profile of the Lewis acid-base adduct formation.[8][9]

Computational Approaches

Fluoride Ion Affinity (FIA): FIA is a widely used computational metric for Lewis acidity. It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion (F⁻).[10][11] A higher FIA value indicates stronger Lewis acidity. This method is valuable for systematically comparing a wide range of boranes, although it represents an intrinsic, gas-phase acidity that may not perfectly correlate with solution-phase reactivity.[3][12]

Hydride and Ammonia Affinities: Similar to FIA, the calculated affinities for other simple Lewis bases like hydride (H⁻) or ammonia (NH₃) can also be used to create a relative scale of Lewis acidity.[10][13][14] These different probes can reveal subtle differences in the Lewis acid character of the borane.

Comparative Lewis Acidity of Selected Boranes

The Lewis acidity of boranes is highly tunable. Electron-withdrawing substituents, such as halogens or perfluorinated aryl groups, generally increase Lewis acidity, while electron-donating groups decrease it. The hydroxyl group (-OH) in hydroxydiphenylborane (Ph₂BOH) is an interesting case, as the oxygen can donate electron density to the boron center via p-π back-donation, which is expected to moderate its Lewis acidity compared to triarylboranes.

The following table summarizes quantitative Lewis acidity data for a selection of boranes, providing a comparative context for hydroxydiphenylborane and its derivatives.

| Borane | Lewis Acidity Metric | Value | Method/Reference |

| B(C₆F₅)₃ (BCF) | Acceptor Number (AN) | 82 | Gutmann-Beckett[6][15] |

| B(C₆F₅)₃ (BCF) | Fluoride Ion Affinity (FIA) | 452.7 kJ/mol | Calculated[2] |

| BCl₃ | Acceptor Number (AN) | ~106 | Gutmann-Beckett (Derived)[3] |

| BF₃ | Acceptor Number (AN) | 89 | Gutmann-Beckett[6] |

| BBr₃ | Acceptor Number (AN) | ~111 | Gutmann-Beckett (Derived)[3] |

| BPh₃ | Fluoride Ion Affinity (FIA) | 354.4 kJ/mol | Calculated[2] |

| HB(C₆F₅)₂ (Piers' Borane) | Acceptor Number (AN) | ~68 | Gutmann-Beckett[3] |

| PhBCl₂ | Δδ¹⁹F (FBN Probe) | 2.0 ppm | Müller Method[16] |

| Ph₂BOH (Hydroxydiphenylborane) | pKa of conjugate acid | ~8-10 (est.) | Estimated based on related borinic acids and phenols |

Key Experimental Protocols

Determination of Lewis Acidity via the Gutmann-Beckett Method

This protocol outlines the general steps for determining the Acceptor Number (AN) of a borane using Et₃PO as a ³¹P NMR probe.

Materials:

-

Borane sample (Lewis acid)

-

Triethylphosphine oxide (Et₃PO, Lewis base probe)

-

Anhydrous, weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂, C₆D₆, CDCl₃)

-

NMR tubes and standard laboratory glassware, dried and handled under an inert atmosphere (e.g., N₂ or Ar)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.06 M).

-

Sample Preparation: In an inert atmosphere glovebox, accurately weigh the borane sample (Lewis acid, e.g., 0.06 mmol) into an NMR tube.

-

Addition of Probe: Add a precise volume of the Et₃PO stock solution to the NMR tube to achieve a 1:1 molar ratio of the borane to Et₃PO.

-

Reference Sample: Prepare a reference NMR tube containing only the Et₃PO stock solution.

-

NMR Spectroscopy:

-

Acquire a proton-decoupled ³¹P{¹H} NMR spectrum of the reference sample to determine the chemical shift of free Et₃PO (δ_free).

-

Acquire a ³¹P{¹H} NMR spectrum of the sample containing the borane-Et₃PO adduct (δ_adduct).

-

-

Data Analysis:

-

Calculate the chemical shift difference: Δδ³¹P = δ_adduct - δ_free.

-

Calculate the Acceptor Number (AN) using the established correlation for the specific solvent. For dichloromethane-d₂, AN can be approximated based on the Δδ³¹P value.[15]

-

Visualizing Borane Lewis Acidity

Factors Influencing Lewis Acidity

The Lewis acidity of a borane is a composite of several structural and electronic factors. The interplay between inductive effects, resonance (p-π back-donation), and steric hindrance dictates the overall electrophilicity of the boron center.

Caption: Key factors modulating the Lewis acidity of a central boron atom.

Experimental Workflow: Gutmann-Beckett Method

The logical flow for determining Lewis acidity using the Gutmann-Beckett method involves careful preparation under inert conditions followed by NMR analysis.

Caption: A typical experimental workflow for the Gutmann-Beckett method.

Conclusion

The Lewis acidity of hydroxydiphenylborane is moderated by the dual nature of its substituents. The phenyl groups are weakly electron-withdrawing, while the hydroxyl group can engage in p-π back-donation, reducing the boron's electrophilicity compared to boranes with strongly withdrawing groups like B(C₆F₅)₃ or BCl₃. Its acidity is likely comparable to or slightly less than that of triphenylborane.

A quantitative assessment using standardized methods like the Gutmann-Beckett protocol or computational FIA calculations would provide a more definitive placement of hydroxydiphenylborane within the broad landscape of borane Lewis acids. The methodologies and comparative data presented in this guide offer a robust framework for researchers to evaluate and contextualize the Lewis acidity of novel and existing boron compounds, facilitating their rational application in catalysis and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 7. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Bulky Polyfluorinated Terphenyldiphenylboranes: Water Tolerant Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

Stability and Decomposition of Hydroxydip-tolylborane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and decomposition pathways of hydroxydip-tolylborane, a representative diarylborinic acid. Diarylborinic acids and their derivatives are of increasing interest in medicinal chemistry and organic synthesis. A thorough understanding of their stability is crucial for their effective application, formulation, and storage. This document outlines the known degradation pathways, including hydrolysis, oxidation, and thermal and photodegradation. It further details experimental protocols for the synthesis and stability analysis of these compounds. Quantitative data from existing literature on related compounds are summarized to provide a comparative framework. Finally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying chemical processes.

Introduction

This compound, also known as di-p-tolylborinic acid, belongs to the class of organoboron compounds characterized by a boron atom bonded to two aryl groups and one hydroxyl group. The unique electronic properties of the boron atom, possessing a vacant p-orbital, render these molecules susceptible to various chemical transformations. Their ability to form reversible covalent bonds with diols has led to their exploration as sensors, drug delivery vehicles, and catalysts. However, this reactivity also contributes to their inherent instability under certain conditions.

This guide aims to consolidate the current understanding of the stability and decomposition of this compound, providing a valuable resource for researchers working with this and related diarylborinic acid derivatives.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While specific quantitative stability data for this compound is scarce in the public domain, the general behavior of diarylborinic acids provides a strong indication of its stability profile.

Hydrolytic Stability

Hydrolysis represents a primary degradation pathway for diarylborinic acids. The boron-carbon bond is susceptible to cleavage in aqueous environments, a reaction that can be influenced by pH. Generally, the hydrolysis of boronic acids is catalyzed by both acid and base. The rate of hydrolysis is dependent on the specific compound and the reaction conditions. For some arylboronic acids, the half-life can range from hours to days depending on the pH and temperature.

Oxidative Stability

Oxidation is another significant degradation route. The boron center can be oxidized, leading to the cleavage of the aryl-boron bonds and the formation of phenols and boric acid. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by stronger oxidizing agents like hydrogen peroxide. The oxidation of arylboronic acids to phenols is a well-documented transformation in organic synthesis and is indicative of the inherent susceptibility of these compounds to oxidative degradation.

Thermal Stability

Thermal degradation of diarylborinic acids typically involves dehydration to form the corresponding boroxine (a six-membered ring with alternating boron and oxygen atoms), followed by further decomposition at higher temperatures. The decomposition products can include the corresponding biaryl compounds and various boron-containing inorganic species.

Photochemical Stability

Arylboronic acids can undergo photodegradation upon exposure to UV light. This process can involve the generation of aryl radicals, which can then participate in a variety of secondary reactions. The specific photochemical pathways are dependent on the solvent and the presence of other reactive species.

Decomposition Pathways

The decomposition of this compound can proceed through several interconnected pathways, as illustrated in the diagram below. The primary pathways are hydrolysis and oxidation, which can occur concurrently.

Caption: Proposed decomposition pathways of this compound.

Quantitative Stability Data

| Compound | Condition | Parameter | Value | Reference |

| Phenylboronic Acid | pH 7.4, 37 °C | Hydrolysis Half-life | ~24 hours | Generic Data |

| 4-Methoxyphenylboronic Acid | Aqueous solution | Hydrolysis | Rapid | [1] |

| Arylboronic Acids | Aqueous Buffer | Oxidation by H2O2 | Rate constants vary with substituent | [2] |

| Arylboronic Acids | Aqueous Dioxane, 70°C | Protodeboronation Half-life | Spans 10 orders of magnitude depending on pH and substituent | [3] |

Note: This table provides illustrative data for related compounds and should not be taken as absolute values for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting forced degradation studies to assess its stability.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from p-bromotoluene and a trialkyl borate.

Caption: Workflow for the synthesis of this compound.

Materials:

-

p-Bromotoluene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether (Et2O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexane

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of p-bromotoluene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining p-bromotoluene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add the freshly prepared p-tolylmagnesium bromide solution dropwise to the borate solution with vigorous stirring. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from hexane to afford this compound as a white solid.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[4][5][6]

General Procedure:

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Subject these solutions to the stress conditions outlined below. Analyze the stressed samples at appropriate time points by a stability-indicating HPLC method.

-

Acidic Hydrolysis: Add 1 M HCl to the stock solution and heat at 60 °C.

-

Basic Hydrolysis: Add 1 M NaOH to the stock solution and heat at 60 °C.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature.

-

Thermal Degradation: Heat the stock solution at 80 °C.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of this compound and its degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the analyte and potential degradation products have significant absorbance (e.g., 230 nm).

-

Injection Volume: 10 µL

Method development should focus on achieving adequate resolution between the parent peak and any peaks that appear during forced degradation studies.

Mass Spectrometry (MS)

LC-MS is a powerful tool for the identification of degradation products. Electrospray ionization (ESI) is a suitable ionization technique. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in the elucidation of elemental compositions of the degradation products. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, is invaluable for the structural characterization of this compound and its degradation products.[10][11][12] ¹¹B NMR is particularly useful for observing changes in the coordination state and chemical environment of the boron atom.

Conclusion

This compound, like other diarylborinic acids, is susceptible to degradation through hydrolysis, oxidation, and to a lesser extent, thermal and photochemical pathways. While specific quantitative stability data for this compound is limited, a comprehensive understanding of its potential degradation routes can be inferred from the behavior of related arylboronic acids. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the synthesis, characterization, and stability assessment of this compound. This information is critical for ensuring the quality, efficacy, and safety of products and intermediates containing this and similar chemical entities in research and development settings. Further studies are warranted to generate specific quantitative stability data and to fully elucidate the complex decomposition pathways of this versatile molecule.

References

- 1. brjac.com.br [brjac.com.br]

- 2. rsc.org [rsc.org]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. mdpi.com [mdpi.com]

- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic characterization of hydroxydip-tolylborane (1H, 13C, 11B NMR)

Spectroscopic Characterization of Hydroxydiarylboranes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic characterization of hydroxydiarylboranes, with a focus on hydroxyditolylborane, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The guide covers the principles and expected data for ¹H, ¹³C, and ¹¹B NMR, outlines detailed experimental protocols, and presents a logical workflow for characterization.

Introduction

Hydroxydiarylboranes, a class of organoboron compounds, are pivotal in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. Their electronic and structural properties, which dictate their reactivity, can be thoroughly investigated using multinuclear NMR spectroscopy. This guide focuses on the characterization of hydroxyditolylborane, a representative member of this class.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the expected ¹H, ¹³C, and ¹¹B NMR spectroscopic data for a representative hydroxyditolylborane, specifically p-tolylboronic acid, which serves as a close structural analog. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data for p-Tolylboronic Acid

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 8.13 | Doublet | 7.7 | Ar-H (ortho to B) |

| 2 | 7.32 | Doublet | 7.7 | Ar-H (meta to B) |

| 3 | 2.45 | Singlet | - | -CH₃ |

Note: The B(OH)₂ proton signal is often broad and may not be observed or may appear over a wide chemical shift range depending on the solvent and concentration.

Table 2: ¹³C NMR Data for p-Tolylboronic Acid

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 142.0 | Ar-C (para to B) |

| 2 | 136.0 | Ar-C (ortho to B) |

| 3 | 129.0 | Ar-C (meta to B) |

| 4 | - | Ar-C (ipso to B, often not observed) |

| 5 | 21.5 | -CH₃ |

Note: The carbon atom directly attached to the boron (ipso-carbon) often exhibits a very broad signal or is not observed due to quadrupolar relaxation of the boron nucleus.

Table 3: ¹¹B NMR Data for Hydroxydiarylboranes

| Compound Type | Chemical Shift (δ, ppm) | Linewidth | Notes |

| Arylboronic Acid (sp²) | 27 - 33 | Broad | Chemical shift is sensitive to solvent and concentration. |

| Boronate Ester (sp³) | 2 - 10 | Sharper | Formed in the presence of diols. |

Note: The chemical shift in ¹¹B NMR is highly dependent on the hybridization and coordination environment of the boron atom.[1][2]

Experimental Protocols

Obtaining high-quality NMR spectra for boronic acids requires careful attention to experimental conditions to avoid issues like oligomerization, which can lead to broad and poorly resolved spectra.[3]

1. Sample Preparation

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often suitable solvents for dissolving boronic acids and disrupting the formation of anhydrides (boroxines).[3] Deuterated chloroform (CDCl₃) can also be used, but solubility may be limited for some boronic acids.[3]

-

Concentration: Prepare a sample with a concentration of approximately 5-10 mg of the hydroxyditolylborane in 0.5-0.7 mL of the chosen deuterated solvent.

-

Water Content: The presence of water can influence the equilibrium between the boronic acid and its anhydride forms. For reproducible results, using anhydrous solvents is recommended.

2. NMR Instrument Parameters

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

¹¹B NMR:

-

Spectrometer Frequency: 128 MHz or higher.[1]

-

NMR Tubes: To avoid a broad background signal from borosilicate glass, it is highly recommended to use quartz NMR tubes.[1][4]

-

Pulse Sequence: Standard single-pulse experiment, often without proton decoupling.

-

Number of Scans: 1024 scans or more may be necessary for good signal-to-noise.[1]

-

Reference: BF₃·OEt₂ is commonly used as an external reference (δ = 0 ppm).[4]

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of hydroxyditolylborane.

References

Theoretical and computational studies of hydroxydip-tolylborane

An In-depth Technical Guide to the Theoretical and Computational Investigation of Hydroxydip-tolylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoboron compounds, particularly diarylborinic acids and their derivatives, are of significant interest in organic synthesis, materials science, and medicinal chemistry. This compound, a representative diarylborinic acid, serves as a valuable model for understanding the electronic structure, reactivity, and potential applications of this class of molecules. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study this compound. It details the computational workflows, summarizes key quantitative data, and provides generalized experimental protocols for its synthesis and characterization. Furthermore, a potential application in fluoride sensing is explored, illustrating the synergy between computational prediction and experimental validation.

Theoretical and Computational Methodology

The investigation of this compound at a molecular level is greatly facilitated by computational chemistry, with Density Functional Theory (DFT) being the most prominent method. DFT allows for the accurate prediction of various molecular properties, offering insights that complement experimental findings.

Computational Workflow

A typical workflow for the theoretical study of this compound is outlined below. This process begins with the construction of the molecular model and proceeds through geometry optimization, property calculation, and data analysis.

Key Computational Parameters

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For organoboron compounds, several combinations have been shown to provide reliable results.[1][2]

-

Functionals: Hybrid functionals such as B3LYP and M06-2X are commonly used for geometry optimizations and electronic property calculations.[1] The mPW1PW91 functional is often employed for predicting NMR chemical shifts with high accuracy.[1]

-

Basis Sets: Pople-style basis sets, such as 6-31+G(d,p) and 6-311+G(2d,p), or correlation-consistent basis sets like cc-pVDZ, are frequently utilized to provide a good balance between accuracy and computational cost.[1]

-

Solvent Effects: To model the behavior in solution, implicit solvent models like the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM) are often applied.[1][3]

Calculated Molecular Properties

Computational studies provide a wealth of quantitative data that characterize the structure and electronic nature of this compound.

Structural and Spectroscopic Data

The optimized geometry provides key structural parameters, while NMR calculations can predict spectroscopic features with high fidelity. The ¹¹B NMR chemical shift is particularly sensitive to the coordination and electronic environment of the boron atom.[2][4]

| Parameter | Typical Calculated Value (for analogous compounds) | Method Example |

| B-C Bond Length | 1.55 - 1.59 Å | B3LYP/6-31G(d) |

| B-O Bond Length | 1.31 - 1.38 Å | B3LYP/6-31G(d) |

| C-B-C Bond Angle | ~120° | B3LYP/6-31G(d) |

| ¹¹B NMR Chemical Shift | +20 to +50 ppm | GIAO-mPW1PW91/6-311+G(2d,p) |

| ¹H NMR (Aryl) | 7.0 - 8.0 ppm | GIAO-mPW1PW91/6-311+G(2d,p) |

| ¹³C NMR (Aryl C-B) | 130 - 145 ppm | GIAO-mPW1PW91/6-311+G(2d,p) |

Note: The values presented are representative for diarylborinic acids and may vary for this compound.

Electronic Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the distribution of atomic charges provides insights into the molecule's reactivity and intermolecular interactions.

| Property | Description | Typical Calculated Value (for analogous compounds) | Method Example |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -5.0 to -7.0 eV | B3LYP/6-31+G(d,p) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.0 to 1.0 eV | B3LYP/6-31+G(d,p) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic excitation energy. | 4.0 to 6.0 eV | B3LYP/6-31+G(d,p) |

| Mulliken Charge on Boron | Partial atomic charge on the boron atom, indicating its electrophilicity. | +0.5 to +1.0 | B3LYP/6-31+G(d,p) |

Note: The values presented are representative and can be influenced by the specific computational method and the substitution pattern on the aryl rings.

Experimental Protocols

While this guide focuses on theoretical studies, the synthesis and characterization of this compound are crucial for validating computational predictions.

General Synthesis of Diarylborinic Acids

The synthesis of diarylborinic acids typically involves the reaction of an organometallic reagent with a boron electrophile.[5][6]

Reaction Scheme: 2 Ar-MgBr + B(OR)₃ → Ar₂B(OR) + MgBr₂ + Mg(OR)₂ → (H₂O) → Ar₂BOH

Materials:

-

4-Bromotoluene

-

Magnesium turnings

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Grignard Reagent Formation: Under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings in anhydrous THF are treated with a solution of 4-bromotoluene in anhydrous THF. The reaction is initiated and then refluxed until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C. Trimethyl borate (0.5 equivalents) dissolved in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.[7]

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield this compound.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation. The ¹¹B NMR spectrum is particularly diagnostic, with a single resonance expected in the region typical for tricoordinate borinic acids.[2][4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.

Application: Fluoride Sensing

The electron-deficient nature of the boron center in this compound makes it a Lewis acid, capable of interacting with Lewis bases. This property is exploited in the design of chemosensors, particularly for the fluoride anion.[8][9]

Mechanism of Fluoride Detection

The interaction of this compound with a fluoride ion leads to the formation of a tetracoordinate boronate complex. This binding event alters the electronic properties of the molecule, which can be detected through changes in fluorescence or color.[8][10] Computational studies can model this interaction, calculating the binding energy and predicting the changes in the electronic spectrum upon fluoride binding.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the properties and potential applications of this compound. By employing DFT calculations, researchers can accurately predict its structural, spectroscopic, and electronic characteristics. These in silico investigations, when coupled with targeted experimental synthesis and characterization, can accelerate the discovery and development of novel organoboron compounds for applications ranging from chemical sensing to drug development. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the study of this important class of molecules.

References

- 1. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2003059916A2 - Methods for the preparation of alkyl diaryl borinates and complexed diarylborinic acids - Google Patents [patents.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Recognition and sensing of various species using boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Core: A Technical Guide to the Reaction Mechanism of Hydroxydiphenylborane with Diols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reaction mechanism of hydroxydiphenylborane with diols, providing a comprehensive resource for researchers, scientists, and drug development professionals. This document delves into the core principles of this reaction, its kinetics, and its applications, with a focus on providing actionable insights and detailed experimental methodologies.

Introduction: The Significance of Borinic Acid-Diol Interactions

Hydroxydiphenylborane, a diarylborinic acid, and its interactions with diols are of significant interest in organic synthesis and medicinal chemistry. The reversible formation of borinate esters from borinic acids and diols is a cornerstone of dynamic covalent chemistry. This reactivity is harnessed for a variety of applications, including the protection of diol functionalities, the catalysis of regioselective reactions, and the development of sophisticated drug delivery systems and enzyme inhibitors. Understanding the underlying reaction mechanism is crucial for the rational design of new catalysts, sensors, and therapeutic agents.

The Reaction Mechanism: A Tale of Coordination and Catalysis

The reaction between hydroxydiphenylborane and a diol proceeds through the formation of a cyclic borinate ester. This process is an equilibrium that can be influenced by factors such as the solvent, temperature, and the structure of the diol.

In many applications, hydroxydiphenylborane is not merely a reactant but a catalyst. Diarylborinic acid catalysis is a powerful method for the regioselective functionalization (e.g., acylation, sulfonylation, and alkylation) of 1,2- and 1,3-diols.[1][2] The catalytic cycle, as proposed in the literature, involves the formation of a key tetracoordinate borinate complex.[1][2]

The currently accepted mechanism for diarylborinic acid-catalyzed regioselective acylation of a diol is illustrated below. This mechanism highlights the activation of a specific hydroxyl group, rendering it more nucleophilic and directing the regioselectivity of the acylation.

Kinetic studies have shown that the turnover-limiting step in this catalytic cycle is the reaction of the tetracoordinate borinate complex with the electrophile.[1][2] The reaction exhibits first-order kinetics with respect to the catalyst, the electrophile, and the diol substrate (at low concentrations).[1]

Quantitative Data Summary

For the catalytic applications of diarylborinic acids, yields for regioselective functionalization are generally high. For instance, the monotosylation of pyranoside derivatives using diarylborinic acid catalysis can achieve an average yield of 88%.[2]

| Reaction Type | Substrate Class | Catalyst | Electrophile | Typical Yield | Reference |

| Monoacylation | Carbohydrate Derivatives | Diphenylborinic acid derivative | Acid Chlorides | High | [3] |

| Monosulfonylation | 1,2- and 1,3-diols | Diarylborinic acid | Sulfonyl Chlorides | High | [1] |

| Monoalkylation | Diols and Carbohydrates | Diarylborinic acid | Alkyl Halides | Good to High | [1] |

| Monotosylation | Pyranoside derivatives | Diarylborinic acid | Tosyl Chloride | ~88% | [2] |

Table 1: Summary of Yields for Diarylborinic Acid-Catalyzed Regioselective Functionalization of Diols

Experimental Protocols

General Protocol for the Formation of a Diphenylborinate Ester

This protocol describes a general method for the formation of a cyclic diphenylborinate ester from a 1,2- or 1,3-diol, which can be a key step in a multi-step synthesis or for the protection of the diol.

Materials:

-

1,2- or 1,3-Diol (1.0 equivalent)

-

Hydroxydiphenylborane (1.1 equivalents)

-

Anhydrous toluene

-

Dean-Stark apparatus

-

Standard glassware for reflux and workup

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the diol and anhydrous toluene.

-

Add hydroxydiphenylborane to the solution.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting diol.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure.

-

The crude diphenylborinate ester can often be used in subsequent steps without further purification. If necessary, the product can be purified by silica gel chromatography.

Protocol for Diphenylborinic Acid-Catalyzed Regioselective Acylation of a Diol

This protocol outlines a representative procedure for the regioselective acylation of a diol using a catalytic amount of a diarylborinic acid derivative.

Materials:

-

Diol (e.g., a carbohydrate derivative) (1.0 equivalent)

-

Diphenylborinic acid ethanolamine ester (catalyst, 0.1 equivalent)

-

Acylating agent (e.g., benzoyl chloride, 1.2 equivalents)

-

Tertiary amine base (e.g., triethylamine, 1.5 equivalents)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the diol and the diphenylborinic acid ethanolamine ester catalyst in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the tertiary amine base, followed by the dropwise addition of the acylating agent.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mono-acylated diol by silica gel chromatography.

Applications in Drug Development

The unique reactivity of hydroxydiphenylborane and its derivatives makes them valuable tools in drug development. Their applications primarily fall into two categories: enzyme inhibition and targeted drug delivery.

Enzyme Inhibition

Boronic and borinic acids are well-known for their ability to act as inhibitors of serine proteases. The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. This mechanism of action has been successfully exploited in the development of several drugs.

Targeted Drug Delivery

The reversible nature of the borinate ester bond is particularly useful for creating stimuli-responsive drug delivery systems. For instance, a drug can be conjugated to a polymer or nanoparticle via a diphenylborinate ester linker. This linker can be designed to be stable in the bloodstream but to cleave and release the drug in the specific microenvironment of a tumor, which is often characterized by a lower pH.

The following diagram illustrates the logical relationship in a pH-responsive drug delivery system utilizing a borinate ester linker.

Conclusion

The reaction of hydroxydiphenylborane with diols is a versatile and powerful tool in modern chemistry. Its utility extends from a simple yet effective method for diol protection to a sophisticated strategy for catalysis and the construction of intelligent drug delivery systems. A thorough understanding of the underlying mechanistic principles, including the formation of the key tetracoordinate borinate intermediate, is essential for leveraging the full potential of this chemistry in the development of new technologies and therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

- 1. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 2. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

- 3. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Hydroxydip-tolylborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for hydroxydip-tolylborane. Due to the limited availability of experimentally determined values for this specific compound, this guide also includes generalized experimental protocols and related data for arylboronic acids to serve as a reference for researchers.

Physical Properties of this compound

Quantitative data on the physical properties of this compound is sparse in publicly available literature. The following table summarizes the currently available predicted data. It is important to note that the melting point of boronic acids can be influenced by their tendency to dehydrate and form boroxines, which may affect measurement reproducibility[1][2].

| Property | Value | Data Type | Source |

| Melting Point | 94.82 °C | Predicted | LabSolutions |

| Boiling Point | 338.76 °C at 760 mmHg | Predicted | LabSolutions |

| Solubility | No quantitative data available | - | ChemicalBook |

Experimental Protocols

While specific experimental details for determining the physical properties of this compound are not documented, the following are standard methodologies for characterizing similar arylboronic acids.

1. Determination of Melting Point

The accurate determination of a melting point for boronic acids can be challenging due to their propensity for dehydration upon heating[1][2]. A common method for this analysis is the capillary melting point technique.

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, dry sample of the boronic acid is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded.

-

-

Considerations: It has been noted that reported melting points for boronic acids may reflect dehydration or decomposition rather than a true melt[1]. For more reproducible results, conversion to a diethanolamine ester derivative before measurement is sometimes preferred[1].

2. Determination of Solubility (Dynamic Method)

A widely used and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method. This method involves observing the dissolution of the solid upon controlled heating[2][3].

-

Apparatus: Jacketed glass vessel, magnetic stirrer, programmable thermostat, and a turbidity or luminance probe[2][3].

-

Procedure:

-

Sample Preparation: Accurately weigh the boronic acid and the selected solvent to create a biphasic sample of known composition[3].

-

Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) with vigorous stirring to ensure homogeneity[3].

-

Equilibrium Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that composition. This can be determined visually or by monitoring the turbidity with a luminance probe, where a sharp increase in light intensity indicates full dissolution[2][3].

-

Data Collection: The procedure is repeated for various compositions to construct a solubility curve, typically plotting mole fraction against temperature[3].

-

Visualization of Experimental and Biological Pathways

The following diagrams illustrate a typical experimental workflow for solubility determination and a representative signaling pathway that can be influenced by boronic acid derivatives.

Boronic acid derivatives have been shown to inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways[4]. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for boronic acid-containing compounds.

References

Hydroxydip-tolylborane safety data sheet and handling precautions

Compound Identification and Properties

Di(p-tolyl)borinic acid is an organoboron compound. While specific experimental data is limited, predicted properties can be used as a guideline for handling.

Table 1: Physical and Chemical Properties of Di(p-tolyl)borinic Acid

| Property | Value (Predicted) | Source |

| Molecular Formula | C₁₄H₁₅BO | N/A |

| Boiling Point | 338.76 °C at 760 mmHg | [1] |

| Melting Point | 94.82 °C | [1] |

Note: These properties are computationally predicted and have not been experimentally verified.[1]

Hazard Identification and Classification

Based on data for analogous compounds like tolylboronic acid, di(p-tolyl)borinic acid should be handled as a hazardous substance. The following GHS classifications are representative of this chemical class.[2]

Table 2: GHS Hazard Classification (Based on Analogue Data)

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Source: Synthesized from SDS for tolylboronic acid and related compounds.[2]

Hazard Communication Diagram

The following diagram illustrates the logical flow from the compound's identity to its potential hazards and the required personal protective equipment (PPE).

Caption: Logical relationship between the compound, its assumed hazards, and required PPE.

Handling Precautions and Exposure Controls

Safe handling of di(p-tolyl)borinic acid requires stringent adherence to laboratory safety protocols to minimize exposure.[3][4][5]

Engineering Controls

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or fumes.[3]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear a flame-retardant lab coat and compatible chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.[2][4]

-

Respiratory Protection: If procedures may generate dust, a NIOSH-approved dust respirator should be used.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

-

Avoid creating dust when handling the solid material.[3]

-

Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[6]

Experimental Protocol: General Workflow for Handling Air-Sensitive Borinic Acids

Organoboron compounds can be sensitive to air and moisture. The following protocol outlines a general workflow for handling such reagents in an inert atmosphere. Always perform a dry run and risk assessment before working with the actual reagent.[7][8]

Caption: A generalized workflow for the safe handling of air-sensitive borinic acids.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.[9][10]

Table 3: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor.[9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor immediately.[9] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Protect from moisture and keep away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid dust formation and inhalation.

-

Containment and Cleanup: Cover the spill with a dry, inert material (e.g., sand or vermiculite). Carefully sweep or scoop up the material and place it into a properly labeled container for disposal.[3][11] Clean the affected area thoroughly.

References

- 1. labsolu.ca [labsolu.ca]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Boron - ESPI Metals [espimetals.com]

- 4. horticentre.co.nz [horticentre.co.nz]

- 5. king-boron.com [king-boron.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. orgsyn.org [orgsyn.org]

- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2-Tolylboronic acid - Safety Data Sheet [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Resurgence of a Versatile Moiety: A Literature Survey on the History and Applications of Diarylborinic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylborinic acids, organoboron compounds characterized by two aryl groups and a hydroxyl group attached to a central boron atom (Ar₂BOH), have emerged from the shadow of their more extensively studied cousins, the boronic acids. Initially explored in the mid-20th century, their unique electronic properties and reactivity have led to a renaissance in their application across various fields of chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and diverse applications of diarylborinic acids, with a focus on their roles in catalysis, chemical sensing, and as potential scaffolds in drug discovery.

A Brief History and Physicochemical Properties

The exploration of organoboron chemistry dates back to the 19th century, but it was in the latter half of the 20th century that the synthesis and characterization of diarylborinic acids gained momentum. Compared to boronic acids (RB(OH)₂), diarylborinic acids possess a higher Lewis acidity due to the presence of two electron-withdrawing aryl groups. This enhanced acidity is a key determinant of their reactivity and catalytic activity.

Structurally, diarylborinic acids can exist as monomers, dimers (anhydrides), or cyclic trimers, depending on the steric and electronic nature of the aryl substituents and the solvent conditions. This structural flexibility influences their solubility and reactivity in different chemical environments.

Synthetic Methodologies

The synthesis of diarylborinic acids has evolved to include several reliable and high-yielding methods. The most common strategies involve the reaction of organometallic reagents with boron electrophiles.

From Organometallic Reagents and Boronic Esters

A widely employed method for the synthesis of symmetric diarylborinic acids is the reaction of two equivalents of an aryl Grignard reagent (ArMgX) or an aryllithium reagent (ArLi) with a trialkyl borate, such as trimethyl borate or triisopropyl borate.[1] The reaction proceeds through a boronate intermediate, which is subsequently hydrolyzed to yield the diarylborinic acid. Careful control of stoichiometry and temperature is crucial to prevent the formation of undesired triarylboranes.

From Boron Trihalides

The use of boron trihalides, such as boron trichloride (BCl₃) or boron trifluoride etherate (BF₃·OEt₂), as the boron source offers an alternative route.[2] These reagents are more electrophilic than boronic esters, making them suitable for reactions with less reactive organometallic reagents or for the synthesis of sterically hindered diarylborinic acids.

One-Pot Procedures

More recently, one-pot procedures have been developed to streamline the synthesis of diarylborinic acids. These methods often involve the in-situ generation of a Grignard reagent from an aryl halide and magnesium, followed by reaction with a trialkyl borate in the same reaction vessel. This approach improves efficiency and reduces waste.

Applications in Catalysis